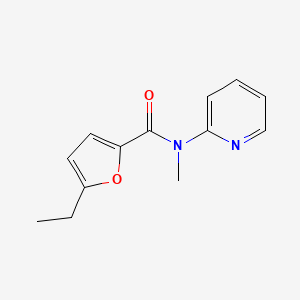
3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MOA-192 or ABT-089 and is a derivative of benzoxazolone. It is primarily used in the field of neuroscience as a cognitive enhancer or nootropic.
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including acetylcholine and dopamine. It has also been shown to increase the release of certain neuropeptides, such as substance P.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters for cognitive function and memory. It has also been shown to increase the release of certain neuropeptides, such as substance P, which are involved in pain perception and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one in lab experiments is its ability to improve cognitive function and memory in animal models. This makes it a useful tool for studying the underlying mechanisms of cognitive function and memory. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Another direction is to study its potential use in the treatment of pain and inflammation, due to its ability to increase the release of neuropeptides such as substance P. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one involves several steps. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The second step involves the reaction of 3-methylbenzoyl chloride with 2-aminophenylethanol to form the intermediate product. The final step involves the reaction of the intermediate product with sodium bicarbonate and phosgene to form this compound.
Aplicaciones Científicas De Investigación
3-Methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one has potential applications in various fields of scientific research. In neuroscience, it has been studied as a cognitive enhancer or nootropic. It has been shown to improve cognitive function and memory in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
Propiedades
IUPAC Name |
3-methyl-6-(1-phenylethylamino)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(12-6-4-3-5-7-12)17-13-8-9-14-15(10-13)20-16(19)18(14)2/h3-11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFLOKOJPSDGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC3=C(C=C2)N(C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)


![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)

![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)

![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)

![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)
![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)

![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)